molecular formula C19H23F2N5OS B2596602 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-41-7

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2596602
CAS No.: 886911-41-7
M. Wt: 407.48
InChI Key: MLTNTIGSUWUKQK-UHFFFAOYSA-N
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Description

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).

    Attachment of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of action of thiazole and triazole derivatives in biological systems.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share structural similarities with the thiazole ring.

    Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole are structurally related to the triazole moiety.

Uniqueness

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5OS/c1-3-15-22-19-26(23-15)18(27)17(28-19)16(12-5-6-13(20)14(21)11-12)25-9-7-24(4-2)8-10-25/h5-6,11,16,27H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNTIGSUWUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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